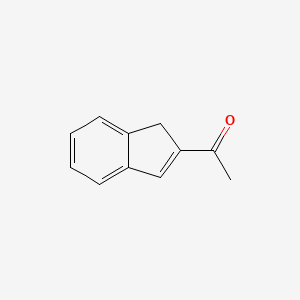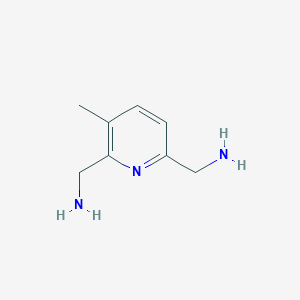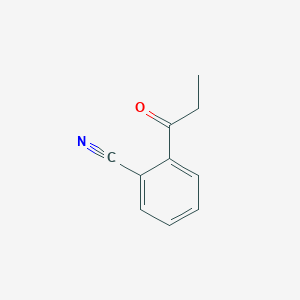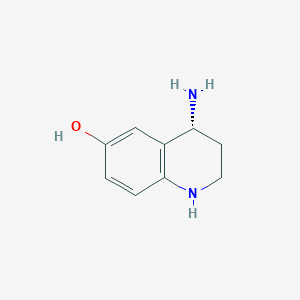
(5S)-5-Phenyltetrahydrofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-Phényltétrahydrofurane-2-ol est un composé organique caractérisé par un cycle tétrahydrofurane substitué par un groupe phényle et un groupe hydroxyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du (5S)-5-Phényltétrahydrofurane-2-ol implique généralement les étapes suivantes :
Matériel de départ : La synthèse commence par la préparation d’un précurseur approprié, tel qu’un dérivé tétrahydrofurane substitué.
Réaction de Grignard : Un réactif de Grignard, tel que le bromure de phénylmagnésium, est mis à réagir avec le précurseur pour introduire le groupe phényle.
Hydroxylation : L’intermédiaire résultant est soumis à une hydroxylation pour introduire le groupe hydroxyle à la position souhaitée.
Méthodes de production industrielle : La production industrielle du (5S)-5-Phényltétrahydrofurane-2-ol peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la capacité de production, le rendement et la rentabilité. Des catalyseurs et des conditions réactionnelles spécifiques sont souvent utilisés pour améliorer l’efficacité du processus.
Types de réactions :
Oxydation : Le (5S)-5-Phényltétrahydrofurane-2-ol peut subir des réactions d’oxydation pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyle en d’autres groupes fonctionnels, tels que l’hydrogénation pour former des alcanes.
Substitution : Le composé peut participer à des réactions de substitution, où le groupe hydroxyle est remplacé par d’autres substituants.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent faciliter les réactions de substitution.
Principaux produits :
Produits d’oxydation : Cétones ou aldéhydes.
Produits de réduction : Alcanes ou autres dérivés réduits.
Produits de substitution : Divers dérivés tétrahydrofurane substitués.
4. Applications de la recherche scientifique
(5S)-5-Phényltétrahydrofurane-2-ol a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction en synthèse organique, permettant la construction de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans la synthèse de produits chimiques fins et de matériaux spéciaux.
Applications De Recherche Scientifique
(5S)-5-Phenyltetrahydrofuran-2-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
Le mécanisme d’action du (5S)-5-Phényltétrahydrofurane-2-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle et le cycle phényle jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes ou des récepteurs, conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les voies exactes et les cibles moléculaires impliquées.
Composés similaires :
Tétrahydrofurane : Un analogue plus simple sans les groupes phényle et hydroxyle.
Tétrahydrofurane substitué par un phényle : Composés ayant des structures similaires mais des substituants différents.
Tétrahydrofurane substitué par un hydroxyle : Composés ayant des groupes hydroxyle à différentes positions.
Unicité : Le (5S)-5-Phényltétrahydrofurane-2-ol est unique en raison du positionnement spécifique des groupes phényle et hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes. Sa stéréochimie joue également un rôle important dans sa réactivité et ses interactions.
Cet article détaillé fournit un aperçu complet du (5S)-5-Phényltétrahydrofurane-2-ol, couvrant son introduction, ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires
Comparaison Avec Des Composés Similaires
Tetrahydrofuran: A simpler analog without the phenyl and hydroxyl groups.
Phenyl-substituted Tetrahydrofuran: Compounds with similar structures but different substituents.
Hydroxyl-substituted Tetrahydrofuran: Compounds with hydroxyl groups at different positions.
Uniqueness: (5S)-5-Phenyltetrahydrofuran-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a significant role in its reactivity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(5S)-5-phenyloxolan-2-ol |
InChI |
InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10?/m0/s1 |
Clé InChI |
BJKMPNLQUAQDTO-RGURZIINSA-N |
SMILES isomérique |
C1CC(O[C@@H]1C2=CC=CC=C2)O |
SMILES canonique |
C1CC(OC1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)




